L-methionine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water but the crystals are somewhat water-repellant at first

Soluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetone

Slightly soluble in acetic acid

In water, 56.6 g/L at 25 °C

56.6 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Methionine in Protein Synthesis and Cellular Function

Methionine is an essential amino acid, meaning it cannot be produced by the body and must be obtained through diet. It plays a crucial role in protein synthesis as the starting point for the protein chain (). Beyond protein building, methionine is a vital component for several cellular processes, including:

Methylation

Methionine serves as a methyl donor, transferring a methyl group (one carbon and three hydrogens) to other molecules to activate or regulate their function ().

Antioxidant Defense

Methionine contributes to the production of glutathione, a key antioxidant that protects cells from damage caused by reactive oxygen species (ROS) ().

Metabolic Regulation

Methionine is involved in various metabolic pathways, including those for energy production, fat metabolism, and detoxification.

Methionine Research in Agriculture

Research explores the potential of methionine in agriculture, particularly for improving plant growth and stress tolerance. Studies suggest that applying methionine to crops under drought conditions can:

Enhance Antioxidant Activity

Methionine may stimulate the production of antioxidants within the plant, mitigating the damaging effects of ROS generated during water stress ().

Reduce Lipid Peroxidation

Methionine application might help plants reduce the breakdown of cell membranes caused by drought stress, promoting overall plant health ().

Improve Growth and Yield

By alleviating stress and enhancing antioxidant defenses, methionine supplementation could potentially lead to increased plant growth and crop yield under water scarcity conditions.

Methionine Research and Disease

Scientific research is investigating the potential role of methionine in various diseases, including:

Cancer Risk

The relationship between methionine intake and cancer risk is complex and under investigation. Some studies suggest a possible link between high methionine intake and certain cancers, while others indicate no significant association ().

Acetaminophen Overdose

Methionine, when administered within 10 hours of an acetaminophen overdose, may help reduce liver damage, although more research is needed ().

L-methionine is an essential amino acid characterized by the molecular formula and a molecular weight of approximately 148.21 g/mol. It is one of the twenty standard amino acids used by cells to synthesize proteins. L-methionine contains a sulfur atom, which distinguishes it from other amino acids and plays a crucial role in various biological processes, including methylation reactions and the synthesis of important biomolecules such as L-cysteine and glutathione .

Methionine plays a crucial role in various biological processes:

- Protein Synthesis: Methionine serves as the starting point (initiator) for protein synthesis in eukaryotes. The initiator tRNA molecule recognizes the specific sequence (AUG) on mRNA where protein synthesis begins with methionine.

- Methylation: As mentioned earlier, the methyl group of methionine is a crucial donor in various methylation reactions, influencing gene expression, protein function, and cellular metabolism.

- Polyamine Synthesis: Methionine contributes to the synthesis of polyamines, essential for cell growth, proliferation, and differentiation.

- Antioxidant Activity: The sulfur atom in methionine can scavenge free radicals, offering some antioxidant protection within cells.

- Transsulfuration: L-methionine can be converted into L-cysteine through a series of enzymatic reactions involving cystathionine as an intermediate. This process is crucial for sulfur metabolism in organisms .

- Methylation Reactions: L-methionine serves as a methyl group donor in transmethylation reactions, which are vital for synthesizing neurotransmitters and other biomolecules, including epinephrine and creatine .

- Oxidation-Reduction: L-methionine can undergo oxidation to form methionine sulfoxide, which can be reduced back to L-methionine by specific enzymes, playing a role in cellular defense against oxidative stress .

L-methionine exhibits various biological activities:

- Antioxidant Role: It is involved in the synthesis of glutathione, a major antioxidant that protects cells from oxidative damage. This function is critical for maintaining cellular redox balance and preventing cellular aging .

- Protein Synthesis Initiation: As the first amino acid incorporated into nascent polypeptide chains during protein synthesis, L-methionine plays a pivotal role in cellular metabolism and growth .

- Neuroprotective Effects: Research indicates that L-methionine may have neuroprotective properties, potentially influencing conditions like neurodegenerative diseases due to its role in methylation processes .

L-methionine can be synthesized through various methods:

- Biological Synthesis: In living organisms, L-methionine is biosynthesized from aspartate through several enzymatic steps that involve ATP and reduced sulfur sources. This pathway is particularly prominent in bacteria and plants .

- Chemical Synthesis: Industrially, L-methionine can be produced via chemical synthesis methods such as the reaction of methyl mercaptan with acrylonitrile followed by hydrolysis. Enzymatic methods also exist, where racemic DL-methionine is converted to L-methionine using specific enzymes like L-aminoacylase .

L-methionine has diverse applications across various fields:

- Nutritional Supplements: It is commonly used in dietary supplements due to its essential role in human nutrition and its benefits for liver health and detoxification processes .

- Animal Feed: In agriculture, L-methionine is added to animal feed to promote growth and improve the nutritional quality of livestock products .

- Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications, including its role as an anticancer agent by enhancing the efficacy of certain chemotherapeutic drugs like cisplatin .

Studies have shown that L-methionine interacts with various compounds and biological systems:

- Drug Interactions: Research indicates that L-methionine can enhance the reactivity of certain anticancer drugs with nucleotides, potentially improving their efficacy in cancer treatment .

- Metabolic Interactions: It has been observed that L-methionine's metabolism can influence levels of homocysteine, which is linked to cardiovascular health. Elevated homocysteine levels are associated with increased risk of heart disease .

L-methionine shares structural similarities with several other amino acids but possesses unique characteristics due to its sulfur atom. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Cysteine | Contains a thiol group; important for protein structure. | |

| Homocysteine | A metabolite of methionine; associated with cardiovascular health. | |

| Selenomethionine | Contains selenium; has antioxidant properties. | |

| N-acetylcysteine | A derivative of cysteine; used as a mucolytic agent. |

L-methionine's unique sulfur-containing structure allows it to participate in specific biochemical pathways that are not shared by these other compounds, particularly its role in methylation reactions and antioxidant defense mechanisms .

Molecular Formula and Structural Characteristics

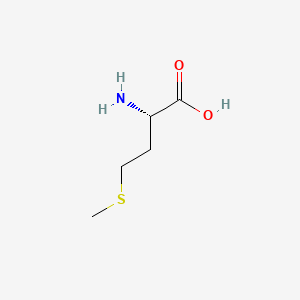

L-methionine is a sulfur-containing amino acid with the molecular formula C₅H₁₁NO₂S and a molecular weight of 149.21 grams per mole [1] [2] [3]. The compound bears the Chemical Abstracts Service registry number 63-68-3 [4] [2] [3]. The International Union of Pure and Applied Chemistry name for L-methionine is (2S)-2-amino-4-(methylsulfanyl)butanoic acid [2], reflecting its systematic nomenclature based on the structural arrangement of functional groups.

The structural framework of L-methionine consists of a central carbon backbone with an amino group (-NH₂) at the alpha position, a carboxyl group (-COOH) at the terminal position, and a distinctive methylthioether side chain extending from the gamma carbon [5]. The molecule exists as a zwitterion under physiological conditions, with the amino group protonated (-NH₃⁺) and the carboxyl group deprotonated (-COO⁻) [5].

Thioether Functional Group

The defining structural feature of L-methionine is the presence of a thioether functional group (-S-CH₃) within its side chain [5] [6]. This methylsulfanyl group is attached to the fourth carbon atom of the butanoic acid backbone, creating the characteristic S-methylthioether linkage that distinguishes methionine from other proteinogenic amino acids [1] [2]. The thioether sulfur atom in methionine exhibits a tetrahedral geometry with two substituents, namely the methyl group and the propyl chain connected to the amino acid backbone [6].

Research has demonstrated that the thioether group in methionine plays a crucial role in various chemical and biological processes [6] [7]. The sulfur atom in the thioether linkage possesses lone pairs of electrons that can participate in weak coordination interactions, though these interactions are generally weaker than those observed with thiol groups in cysteine [7]. Studies investigating the coordination behavior of methionine-derived ligands have revealed that the thioether group can act as a weakly coordinating ligand in metal complexes, exhibiting labile binding characteristics [6].

Stereochemistry and Chirality

L-methionine contains a single asymmetric carbon center at the alpha position (C-2), resulting in the existence of two enantiomeric forms: L-methionine and D-methionine [8]. The L-configuration, which is the naturally occurring form, adopts the (S)-absolute configuration according to the Cahn-Ingold-Prelog priority rules [1] [2]. The stereochemical designation is reflected in the compound's systematic name as (2S)-2-amino-4-(methylsulfanyl)butanoic acid [2].

The optical rotation of L-methionine has been measured as [α]₂₀/D = +23.7 ± 0.5° when dissolved in 5 molar hydrochloric acid at a concentration of 5% [9]. This positive optical rotation confirms the L-configuration and provides a reliable method for determining the enantiomeric purity of methionine samples. The specific rotation value serves as an important physical constant for quality control and analytical verification of L-methionine preparations.

Crystallographic studies have revealed that D-methionine crystallizes in a monoclinic system with space group P2₁, exhibiting unit cell parameters of a = 15.189(4) Å, b = 10.298(3) Å, c = 9.435(3) Å, and β = 92°28(1)' [10]. The crystal structure analysis provides insights into the solid-state packing arrangements and intermolecular interactions that govern the physical properties of methionine in the crystalline form.

Physical Properties

Melting Point and Thermal Behavior

L-methionine exhibits thermal decomposition rather than conventional melting, with decomposition occurring at approximately 284°C (557 K) [9] [11] [3]. The decomposition process is characterized by an onset temperature around 484 K (211°C) as determined by thermogravimetric analysis [12]. The compound demonstrates a self-ignition temperature of 415°F (213°C) under controlled experimental conditions [11].

Differential scanning calorimetry studies have revealed complex thermal behavior in L-methionine due to polymorphism [13]. The compound exhibits polymorphic transitions between different crystal forms, designated as α, β, and γ modifications [13]. The thermodynamic transition between β and α forms occurs within the temperature range of 274-323 K, with the transition being reversible and reproducible over multiple heating-cooling cycles [13]. The endothermic peak associated with this polymorphic transformation typically appears around 309 K in differential scanning calorimetry thermograms [13].

The thermal stability of L-methionine has been investigated through controlled pyrolysis experiments, revealing that the degradation process follows first-order reaction kinetics with activation energies ranging from 88.5 to 137.44 kilojoules per mole depending on the specific experimental conditions [14]. The thermal degradation mechanism involves the breakdown of the amino acid structure, leading to the formation of various volatile decomposition products.

Solubility Profiles

L-methionine demonstrates good solubility in water, with reported values of 56.6 grams per liter at 25°C [9] and alternative measurements indicating solubility of 23.9 milligrams per milliliter [15]. The aqueous solubility of L-methionine has been extensively studied under various conditions, including high-pressure environments where the solubility at 298.2 K and pressures up to 200 MPa follows the equation: ln(mS/mol·kg⁻¹) = -4.62 × 10⁻⁶ (p/MPa)² + 2.65 × 10⁻³ (p/MPa) - 0.970 [16].

The solubility behavior of L-methionine in binary solvent systems has been characterized for water-methanol, water-ethanol, and water-acetone mixtures [17]. Experimental data demonstrate that the solubility increases with increasing temperature and decreases with rising molar concentration of organic solvents [17]. The modified Apelbat model, the kh model, and the CNIBS/R-K model have been successfully applied to correlate the experimental solubility data across different temperature ranges from 283.15 to 313.15 K [17].

The compound exhibits limited solubility in pure organic solvents, being described as insoluble in ethanol and diethyl ether [9]. However, it shows some solubility in hot water and alcoholic solutions under elevated temperature conditions [9]. The pH of a 1% aqueous solution of L-methionine typically ranges from 5.5 to 6.5, indicating slightly acidic behavior in dilute solutions [9].

Spectroscopic Characteristics

The ultraviolet-visible absorption spectrum of L-methionine shows characteristic absorption features with maximum absorption peaks at 260 nanometers (Amax: 0.40) and 280 nanometers (Amax: 0.05) [9]. The absorption starts high at 190 nanometers but rapidly decreases and reaches a minimum around 250 nanometers [18]. For analytical applications using high-performance liquid chromatography, detection at 214 nanometers has proven effective despite the relatively weak ultraviolet absorptivity of methionine [19].

Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the molecular dynamics of L-methionine [20] [21]. Deuterium nuclear magnetic resonance investigations reveal that methyl rotation in the side chain has a low activation energy of 8.3 ± 1 kilojoules per mole, which dominates the spin-lattice relaxation times at low temperatures [20] [21]. At higher temperatures, additional large-amplitude side-chain motions occur, causing changes in the nuclear magnetic resonance line shape and relaxation behavior [20] [21].

Infrared spectroscopy of L-methionine reveals characteristic vibrational modes associated with different functional groups [8]. The infrared spectrum is dominated by N-H stretch modes and associated hydrogen bonding effects in the region of 2000-3300 cm⁻¹, with a particularly strong band at 3370 cm⁻¹ assigned to the N-H stretch mode [8]. The complex manifold of carboxylate C-O stretch, -NH₃⁺ bending modes, and mixed C=O stretch and in-plane N-H bend modes appear in the amide I and II region between 1500-1700 cm⁻¹ [8].

Raman spectroscopy provides complementary information, with spectra dominated by C-H stretch modes in the 2850-3000 cm⁻¹ region, C-S stretch modes around 700 cm⁻¹, and lattice modes below 200 cm⁻¹ [8]. The methyl torsional modes appear as strong features around 250 cm⁻¹ in the inelastic neutron scattering spectra [8].

Chemical Properties

Acid-Base Behavior and pKa Values

L-methionine exhibits typical amino acid acid-base behavior with two distinct ionizable groups: the carboxyl group and the amino group [22] [15] [23]. The carboxyl group has a pKa value of 2.28, while the amino group demonstrates a pKa value of 9.21 [22] [23]. These values indicate that at physiological pH (approximately 7.4), L-methionine exists predominantly in its zwitterionic form with the carboxyl group deprotonated (-COO⁻) and the amino group protonated (-NH₃⁺) [22].

The isoelectric point of L-methionine, calculated from the pKa values, occurs at approximately pH 5.74, which corresponds to the pH at which the molecule carries no net electrical charge [22]. This intermediate pH value classifies L-methionine as a neutral amino acid from an electrostatic perspective, distinguishing it from acidic amino acids like glutamic and aspartic acids, and basic amino acids like lysine and arginine.

The acid-base properties of L-methionine are particularly relevant in protein chemistry, where the ionization state of the amino and carboxyl termini influences protein folding, stability, and interactions [22]. Unlike some amino acids with ionizable side chains, the methylthioether side chain of methionine does not contribute additional ionizable groups, simplifying its acid-base behavior compared to amino acids such as cysteine, histidine, or tyrosine.

Thioether Reactivity

The thioether functional group in L-methionine exhibits distinctive chemical reactivity patterns that differ significantly from other sulfur-containing functionalities [7] [24]. Unlike the reactive thiol group in cysteine, the thioether linkage in methionine is generally less reactive toward nucleophilic attack and metal coordination [7]. However, the thioether group can participate in specific chemical transformations under appropriate conditions.

Studies investigating the reactivity of methionine-containing systems have demonstrated that the thioether group can influence the chemical behavior of nearby functional groups through electronic and steric effects [6] [7]. In metal coordination complexes, the thioether sulfur can act as a weakly coordinating ligand, though this interaction is typically labile and can be easily displaced by stronger donor atoms [6]. The coordination behavior depends significantly on the metal center, pH, and presence of competing ligands.

The methyl group attached to the sulfur atom in the thioether linkage can undergo rotation with a relatively low energy barrier, as evidenced by nuclear magnetic resonance studies showing an activation energy of 8.3 ± 1 kilojoules per mole for methyl rotation [20] [21]. This rotational freedom contributes to the conformational flexibility of methionine-containing peptides and proteins, potentially influencing their biological activity and stability.

Oxidation States of Sulfur in Methionine

The sulfur atom in L-methionine typically exists in the +2 oxidation state within the thioether linkage, where it forms two covalent bonds with carbon atoms [25] [24] [26]. However, under oxidative conditions, the sulfur can be oxidized to higher oxidation states, most commonly forming methionine sulfoxide where the sulfur achieves a +4 oxidation state [25] [24] [26].

The oxidation of L-methionine to methionine sulfoxide (molecular weight 165.21 g/mol) represents one of the most important chemical transformations of this amino acid [24] [26]. This oxidation reaction can occur through various pathways, including reaction with hydrogen peroxide, atmospheric oxygen, or other oxidizing agents [25] [27] [28]. The oxidation process is of particular significance in protein chemistry, where methionine residues in proteins can undergo oxidation, potentially affecting protein structure, stability, and biological function [25] [27].

Kinetic studies of methionine oxidation have revealed that the reaction rates are temperature-dependent and follow Arrhenius behavior under controlled conditions [28]. The oxidation rate constants vary depending on the local environment of the methionine residue, with solvent-exposed residues typically showing faster oxidation rates compared to buried residues in protein structures [28]. The oxidation process can be reversible through the action of methionine sulfoxide reductase enzymes, which reduce methionine sulfoxide back to methionine [25].

Research has demonstrated that methionine oxidation can significantly impact protein stability, with oxidized forms typically showing reduced thermal stability compared to the native unoxidized proteins [24] [29]. The presence of the polar oxygen atom in methionine sulfoxide alters the local electrostatic environment and can disrupt hydrophobic interactions that contribute to protein stability [24] [29].

Stability and Degradation Pathways

L-methionine demonstrates good stability under normal storage conditions at room temperature when kept in dry, well-ventilated areas away from strong oxidizing agents [9] [11]. The compound is classified as stable under standard laboratory conditions, with decomposition occurring only at elevated temperatures above 200°C [11] [12]. However, several degradation pathways have been identified that can affect the integrity of L-methionine under specific conditions.

The primary thermal degradation pathway involves the breakdown of the amino acid structure through deamination, decarboxylation, and fragmentation of the carbon skeleton [14] [12]. Thermogravimetric analysis has shown that the thermal decomposition follows first-order kinetics with activation energies ranging from 88.5 to 137.44 kilojoules per mole, depending on the experimental conditions and atmosphere [14]. The decomposition process generates various volatile products, including ammonia, carbon dioxide, and sulfur-containing compounds.

Oxidative degradation represents another significant pathway, particularly affecting the thioether sulfur atom [25] [27] [29]. The oxidation of methionine to methionine sulfoxide can occur under relatively mild conditions in the presence of oxidizing agents such as hydrogen peroxide, ozone, or molecular oxygen [25] [27]. This oxidation reaction is particularly relevant in biological systems and pharmaceutical formulations where oxidative stress can lead to protein degradation and loss of biological activity [27] [29].

Photodegradation studies have revealed that L-methionine can undergo photochemical reactions when exposed to ultraviolet radiation [27] [30]. The photodegradation process involves the formation of various photoproducts and can be influenced by factors such as pH, presence of sensitizers, and oxygen concentration [27]. Mass spectrometric analysis of photodegraded samples has identified specific fragmentation patterns that provide insights into the photochemical degradation mechanisms [30] [31].

Purity

Physical Description

Color/Form

Colorless or white, lustrous plates or as white, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

181 °C (decomposes)

Heavy Atom Count

Taste

Density

LogP

-1.87 (LogP)

log Kow = -1.87

-1.87

Odor

Decomposition

Appearance

Melting Point

280-282 °C (decomposes, sealed capillary)

284 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 201 of 204 companies (only ~ 1.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

Methionine ... enhances the synthesis of glutathione and is used as an alternative to acetylcysteine in the treatment of paracetamol poisoning.

... Many of signs of toxicity /of selenium poisoning/ can be prevented by high-protein diets, and by methionine in the presence of Vitamin E.

In Europe, oral methionine (10 g over 12 hours) is approved as an agent to restore depleted glutathione stores and prevent hepatotoxicity after large acetaminophen ingestions. N-Acetyl-L-cysteine remains the preferred antidote for acetaminophen overdose in the United States, Canada, Scotland, and most of England.

For more Therapeutic Uses (Complete) data for (L)-Methionine (9 total), please visit the HSDB record page.

Pharmacology

Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

ATC Code

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AB - Antidotes

V03AB26 - Methionine

Mechanism of Action

Vapor Pressure

Other CAS

3654-96-4

58576-49-1

Absorption Distribution and Excretion

Metabolism Metabolites

Associated Chemicals

d-Methionine;657-27-2

Wikipedia

Drug Warnings

Vomiting is a common adverse effect.

Methionine ... may exacerbate hepatic encephalopathy when administered more than 10 hours postingestion.

The death of a control subject after an oral load of methionine for a study of the possible relationship between homocysteine and Alzheimer's disease is reported. The subject developed postload plasma concentrations of methionine far beyond those reported previously in humans given the usual oral loading dose of methionine (100 mg/kg body wt). Her preload plasma metabolite values rule out known genetic diseases that might predispose one to unusually high methionine concentrations. The most likely explanation for these events is that the subject received a substantial overdose of methionine. The possibility that extremely high methionine concentrations may lead to severe cerebral effects is discussed, and it is recommended that any move to increase the sensitivity of the usual methionine loading test by increasing the dose of methionine either not be undertaken or be taken only with extreme care.

When studying genetic factors in arteriosclerosis /the authors/ recorded acute complications during a standard methionine loading test (with a dose of 100 mg/kg bw) and assessed a 30-day mortality in a group of 296 patients with coronary artery or peripheral arterial disease and in 591 controls. Acute complications were observed in 33% of the women and 16.5% of the men. For each sex, the patients and controls exhibited the same proportion of complications. The most common symptom, dizziness, was attributable to methionine loading. In addition, isolated sleepiness, nausea, polyuria and decreased or increased blood pressure were observed in part of the subjects. None of the 887 individuals died within the 30-day period following the test...

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

The most economic way for production of D,L-methionine is the chemical process based on acrolein, methyl mercaptan, hydrogen cyanide, and ammonium carbonate. beta-Methylthiopropionaldehyde, formed by addition of methyl mercaptan to acrolein, is the intermediate that reacts with hydrogen cyanide to give alpha-hydroxy-gamma-methylthiobutyronitrile. Treatment with ammonium carbonate leads to 5-(beta-methylthioethyl)hydantoin that is saponified by potassium carbonate giving D,L-methionine in up to 95% yield, calculated on acrolein. /D,L-Methionine/

General Manufacturing Information

D-Methionine: ACTIVE

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: methionine; Matrix: feeds; Detection Limit: not provided.

Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: methionine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.

SIMPLE PROCEDURE IN WHICH SILVER LIGAND CHROMATOGRAPHY IS USED TO ISOLATE METHIONINE FROM AMINO ACID MIXTURES IS DESCRIBED.

The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /amino acids/

Clinical Laboratory Methods

Interactions

Pretreatment of young male rats with excess retinol (800 IU/g diet for 10 days) partially counteracted the adverse effects caused by a high methionine intake.

Methionine provided in the drinking water of pregnant rats injected with sodium valproate reduced the frequency of resorptions but did not improve embryo growth. Rats drinking methionine supplemented water had approx twice the level of serum free methionine and consumed only one half the volume of water as controls. Using whole rat embryo cultures, the simultaneous addition of methionine and sodium valproate to the medium provided no protection from the teratogenic effects of sodium valproate ... Protection from the teratogenic effects of sodium valproate was afforded by methionine and was particularly striking when embryos for culture were taken from pregnant rats that had been consuming methionine.

This study showed that short-term vitamin administration /(folic acid, vitamins B6 and B12)/ effectively reduced post-methionine load homocysteine levels and thereby ameliorated endothelium-dependent flow-mediated vasodilation in 16 healthy adults. Post-methionine load homocysteine levels decreased from 22.7+/-3.8 to 17.0+/-2.1 micromol/L (p <0.001), and flow-mediated vasodilation after methionine load increased from 8.6+/-3.6% to 13.8+/-2.9% (p <0.001) after vitamin administration.

For more Interactions (Complete) data for (L)-Methionine (18 total), please visit the HSDB record page.

Dates

2: Latimer MN, Freij KW, Cleveland BM, Biga PR. Physiological and Molecular Mechanisms of Methionine Restriction. Front Endocrinol (Lausanne). 2018 May 4;9:217. doi: 10.3389/fendo.2018.00217. eCollection 2018. Review. PubMed PMID: 29780356; PubMed Central PMCID: PMC5945823.

3: Chaturvedi S, Hoffman RM, Bertino JR. Exploiting methionine restriction for cancer treatment. Biochem Pharmacol. 2018 May 4;154:170-173. doi: 10.1016/j.bcp.2018.05.003. [Epub ahead of print] Review. PubMed PMID: 29733806.

4: Abbasi IHR, Abbasi F, Wang L, Abd El Hack ME, Swelum AA, Hao R, Yao J, Cao Y. Folate promotes S-adenosyl methionine reactions and the microbial methylation cycle and boosts ruminants production and reproduction. AMB Express. 2018 Apr 23;8(1):65. doi: 10.1186/s13568-018-0592-5. Review. PubMed PMID: 29687201; PubMed Central PMCID: PMC5913057.

5: Aliashkevich A, Alvarez L, Cava F. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Front Microbiol. 2018 Apr 6;9:683. doi: 10.3389/fmicb.2018.00683. eCollection 2018. Review. PubMed PMID: 29681896; PubMed Central PMCID: PMC5898190.

6: Kang SS, Rosenson RS. Analytic Approaches for the Treatment of Hyperhomocysteinemia and Its Impact on Vascular Disease. Cardiovasc Drugs Ther. 2018 Apr;32(2):233-240. doi: 10.1007/s10557-018-6790-1. Review. PubMed PMID: 29679304.

7: Miller CG, Holmgren A, Arnér ESJ, Schmidt EE. NADPH-dependent and -independent disulfide reductase systems. Free Radic Biol Med. 2018 Mar 30. pii: S0891-5849(18)30162-X. doi: 10.1016/j.freeradbiomed.2018.03.051. [Epub ahead of print] Review. PubMed PMID: 29609022.

8: Yin J, Ren W, Chen S, Li Y, Han H, Gao J, Liu G, Wu X, Li T, Kim SW, Yin Y. Metabolic Regulation of Methionine Restriction in Diabetes. Mol Nutr Food Res. 2018 Mar 30:e1700951. doi: 10.1002/mnfr.201700951. [Epub ahead of print] Review. PubMed PMID: 29603632.

9: Kim J, Kim H, Roh H, Kwon Y. Causes of hyperhomocysteinemia and its pathological significance. Arch Pharm Res. 2018 Apr;41(4):372-383. doi: 10.1007/s12272-018-1016-4. Epub 2018 Mar 19. Review. PubMed PMID: 29552692.

10: Srivastava G, Apovian C. Future Pharmacotherapy for Obesity: New Anti-obesity Drugs on the Horizon. Curr Obes Rep. 2018 Jun;7(2):147-161. doi: 10.1007/s13679-018-0300-4. Review. PubMed PMID: 29504049.

11: Sklirou E, Lichter-Konecki U. Inborn Errors of Metabolism with Cognitive Impairment: Metabolism Defects of Phenylalanine, Homocysteine and Methionine, Purine and Pyrimidine, and Creatine. Pediatr Clin North Am. 2018 Apr;65(2):267-277. doi: 10.1016/j.pcl.2017.11.009. Review. PubMed PMID: 29502913.

12: Lim SM, Syn NL, Cho BC, Soo RA. Acquired resistance to EGFR targeted therapy in non-small cell lung cancer: Mechanisms and therapeutic strategies. Cancer Treat Rev. 2018 Apr;65:1-10. doi: 10.1016/j.ctrv.2018.02.006. Epub 2018 Feb 20. Review. PubMed PMID: 29477930.

13: Smith AD, Warren MJ, Refsum H. Vitamin B(12). Adv Food Nutr Res. 2018;83:215-279. doi: 10.1016/bs.afnr.2017.11.005. Epub 2018 Feb 2. Review. PubMed PMID: 29477223.

14: Chiew AL, Gluud C, Brok J, Buckley NA. Interventions for paracetamol (acetaminophen) overdose. Cochrane Database Syst Rev. 2018 Feb 23;2:CD003328. doi: 10.1002/14651858.CD003328.pub3. Review. PubMed PMID: 29473717.

15: Cava F. Divergent functional roles of D-amino acids secreted by Vibrio cholerae. Int Microbiol. 2017 Sep;20(3):149-150. doi: 10.2436/20.1501.01.296. Review. PubMed PMID: 29446806.

16: Bin P, Huang R, Zhou X. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. Biomed Res Int. 2017;2017:9584932. doi: 10.1155/2017/9584932. Epub 2017 Dec 27. Review. PubMed PMID: 29445748; PubMed Central PMCID: PMC5763110.

17: Pollegioni L, Piubelli L, Molla G, Rosini E. D-Amino Acid Oxidase-pLG72 Interaction and D-Serine Modulation. Front Mol Biosci. 2018 Jan 24;5:3. doi: 10.3389/fmolb.2018.00003. eCollection 2018. Review. PubMed PMID: 29417050; PubMed Central PMCID: PMC5787542.

18: Dong Z, Sinha R, Richie JP Jr.. Disease prevention and delayed aging by dietary sulfur amino acid restriction: translational implications. Ann N Y Acad Sci. 2018 Apr;1418(1):44-55. doi: 10.1111/nyas.13584. Epub 2018 Feb 5. Review. PubMed PMID: 29399808.

19: Wang W, Xu M, Wang G, Galili G. New insights into the metabolism of aspartate-family amino acids in plant seeds. Plant Reprod. 2018 Feb 5. doi: 10.1007/s00497-018-0322-9. [Epub ahead of print] Review. PubMed PMID: 29399717.

20: Kimura M, Tanishima H, Tatsubayashi T, Iwakura S, Tominaga T, Horiuchi T. [A Case with Solitary Brain Metastatic Tumor from Colon Cancer]. Gan To Kagaku Ryoho. 2017 Nov;44(12):1388-1390. Review. Japanese. PubMed PMID: 29394643.